molecular formula C17H18O3 B12077008 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde

3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde

Cat. No.: B12077008
M. Wt: 270.32 g/mol
InChI Key: MSKJIKSDQYBXEX-UHFFFAOYSA-N
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Description

3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde is an organic compound characterized by its complex structure, which includes a methoxybenzyl group and a methylbenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde typically involves the use of organolithium reagents. One common method includes the reaction of 4-methoxybenzyl chloride with a suitable organolithium compound to form the intermediate, which is then reacted with 4-methylbenzaldehyde under controlled conditions . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxybenzyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxymethyl]-4-methylbenzaldehyde

InChI

InChI=1S/C17H18O3/c1-13-3-4-15(10-18)9-16(13)12-20-11-14-5-7-17(19-2)8-6-14/h3-10H,11-12H2,1-2H3

InChI Key

MSKJIKSDQYBXEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)COCC2=CC=C(C=C2)OC

Origin of Product

United States

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